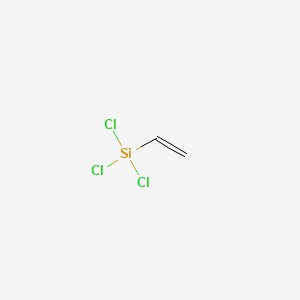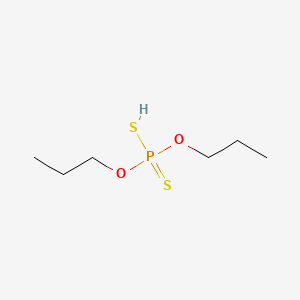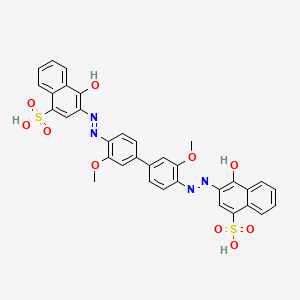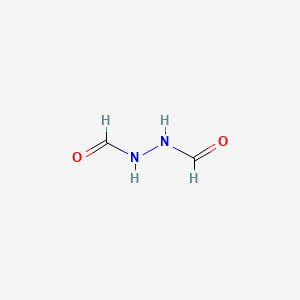
1,2-Diformylhydrazine
描述
1,2-Diformylhydrazine is a chemical compound with the formula N₂H₂(CHO)₂. It is a white, water-soluble solid that is known for its planar molecular structure, as verified by X-ray crystallography. The compound is also referred to as N’-Formylformohydrazide or bicarbamaldehyde .
作用机制
Target of Action
1,2-Diformylhydrazine, a chemical compound with the formula N2H2(CHO)2 , is a white, water-soluble solid . It is known to interact with transition metals such as Mn, Zn, and Ni . It also combines with iron (II) and iron (III) in alkaline media .
Mode of Action
This compound acts as a bidentate ligand , forming 1:1 metal to ligand complexes with transition metals . In the case of iron, it forms an intensely colored red-purple iron(III) complex .
Biochemical Pathways
This compound is involved in the formation of 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols . The derivatives of 1,2,4-triazole exhibit various types of activity, including antimicrobial, anticonvulsant, anti-inflammatory, and immunomodulatory . This makes it possible to create effective drugs based on these derivatives .
Pharmacokinetics
It is known to be a water-soluble solid , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The interaction of this compound with aminophenols results in the formation of 4-(o-, p-hydroxyphenyl)-1,2,4-triazoles . These triazoles are stable crystalline substances with high melting points, soluble in ethanol and DMSO . They possess chemotherapeutic effects including immunomodulatory, antimicrobial, anti-inflammatory, and anticonvulsant activities .
Action Environment
The action of this compound is influenced by the pH of the environment. It combines with iron(II) and iron(III) in alkaline media in the pH range 7.3-9.3
生化分析
Biochemical Properties
1,2-Diformylhydrazine plays a significant role in biochemical reactions, particularly as a bidentate ligand that forms 1:1 metal-to-ligand complexes with transition metals such as manganese, zinc, and nickel . It also combines with iron (II) and iron (III) in alkaline conditions to form a complex of intense red-purple color, making it useful in the spectrophotometric analysis of these metals . The interactions of this compound with these metals are crucial for various biochemical assays and studies.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, thereby impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metals can alter the availability of these metals within cells, potentially affecting enzymatic activities and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can lead to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular functions. The compound’s ability to form stable complexes with transition metals is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability and degradation can vary depending on the environment. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . The degradation products of the compound may also influence its overall impact on cells.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Studies have shown that there are threshold effects, where the impact of the compound becomes more pronounced at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways are essential for the biotransformation and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound in specific cellular compartments . The transport mechanisms are critical for understanding how this compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme activity and gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diformylhydrazine can be synthesized through the reaction of hydrazine with formic acid. The reaction typically involves the gradual addition of formic acid to a hydrazine solution under controlled temperature conditions to avoid excessive heat generation. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, and the product is often purified using advanced techniques such as chromatography .
化学反应分析
Types of Reactions
1,2-Diformylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols are commonly used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine derivatives.
科学研究应用
1,2-Diformylhydrazine has several scientific research applications:
Chemistry: It is used as a bidentate ligand to form complexes with transition metals such as manganese, zinc, and nickel.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
相似化合物的比较
Similar Compounds
Formic hydrazide: A monoformyl analog with the formula HCON₂H₃.
Hydrazodicarbaldehyde: Another related compound with similar functional groups.
Uniqueness
1,2-Diformylhydrazine is unique due to its ability to form stable bidentate complexes with metal ions, which is not as pronounced in its monoformyl analogs. This property makes it particularly useful in applications requiring strong metal-ligand interactions .
属性
IUPAC Name |
N-formamidoformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVXOWVFLAAVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020468 | |
| Record name | 1,2-Diformylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-36-4 | |
| Record name | 1,2-Hydrazinedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diformylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diformylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Hydrazinedicarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diformylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazodicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structure of 1,2-Diformylhydrazine?
A1: One study focused on characterizing the crystal and molecular structure of 1,2-Dimethyl-1,2-diformylhydrazine. [] While this is not the exact compound in question, it provides valuable structural insights. Future research could explore the crystallography of this compound itself to determine its precise molecular configuration.
Q2: The abstract mentions "Lung tumorigenesis by this compound in mice." [] Can you elaborate on how this compound might be linked to cancer development?
A2: While the provided abstract doesn't detail the mechanism, it highlights a crucial finding: this compound exposure led to lung tumors in mice. [] This suggests the compound might be carcinogenic, meaning it has the potential to cause cancer. Further research is needed to understand:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


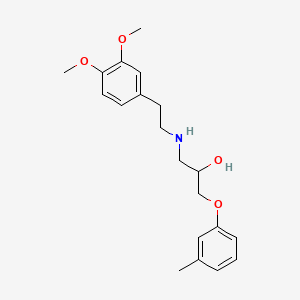
![Dibenz[a,j]anthracene](/img/structure/B1218775.png)


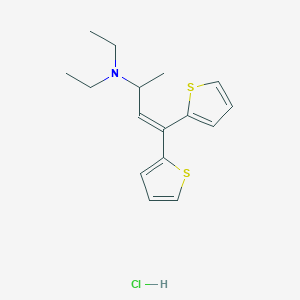

![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl][[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]hydrogen phosphate](/img/structure/B1218782.png)

